Samarium nitrate

Description

Properties

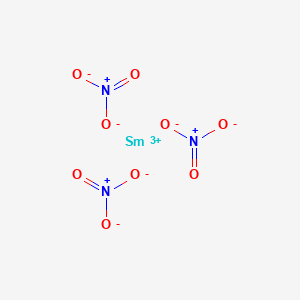

Molecular Formula |

Sm(NO3)3 N3O9Sm |

|---|---|

Molecular Weight |

336.4 g/mol |

IUPAC Name |

samarium(3+);trinitrate |

InChI |

InChI=1S/3NO3.Sm/c3*2-1(3)4;/q3*-1;+3 |

InChI Key |

YZDZYSPAJSPJQJ-UHFFFAOYSA-N |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Sm+3] |

physical_description |

Hexahydrate: White to off-white odorless crystals; [GFS Chemicals MSDS] |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to Samarium (III) Nitrate for Researchers and Drug Development Professionals

Introduction

Samarium (III) nitrate (B79036) is an inorganic compound and a salt of the rare earth metal samarium. It is a versatile precursor material for the synthesis of various samarium-containing materials with applications ranging from catalysis to the development of advanced materials for electronics and potentially, in specialized areas of drug delivery and diagnostics. This technical guide provides an in-depth overview of the chemical properties, synthesis, and key applications of samarium (III) nitrate, with a focus on its use in the preparation of advanced materials.

Chemical and Physical Properties

Samarium (III) nitrate typically exists in its hydrated form, most commonly as samarium (III) nitrate hexahydrate. The anhydrous form can be obtained through controlled heating of the hydrate. Both forms are highly soluble in water and act as oxidizing agents.[1]

Quantitative Data for Samarium (III) Nitrate

| Property | Anhydrous Samarium (III) Nitrate | Samarium (III) Nitrate Hexahydrate |

| Chemical Formula | Sm(NO₃)₃ | Sm(NO₃)₃·6H₂O |

| Molecular Weight | 336.375 g/mol [2] | 444.47 g/mol [1] |

| Appearance | Odorless, white-colored chemical compound[3] | Light yellow crystalline powder[4][5] |

| Melting Point | Decomposes | 78-79 °C[1][4] |

| Boiling Point | Decomposes at 420 °C[3] | N/A |

| Density | Not readily available | 2.375 g/cm³[1][6] |

| Solubility in Water | Soluble[3] | Highly soluble[1][4] |

| CAS Number | 10361-83-8[7] | 13759-83-6[3][4] |

Experimental Protocols

Synthesis of Samarium (III) Nitrate

A common method for the laboratory-scale synthesis of samarium (III) nitrate involves the reaction of a samarium salt, such as samarium (III) hydroxide (B78521), with nitric acid.[3]

Protocol:

-

Reactants: Samarium (III) hydroxide (Sm(OH)₃) and concentrated nitric acid (HNO₃).

-

Procedure:

-

Carefully add stoichiometric amounts of concentrated nitric acid to an aqueous suspension of samarium (III) hydroxide with constant stirring. The reaction is exothermic and should be performed in a fume hood with appropriate personal protective equipment.

-

The reaction proceeds according to the following equation: Sm(OH)₃ + 3HNO₃ → Sm(NO₃)₃ + 3H₂O.[3]

-

Continue stirring until the samarium (III) hydroxide has completely dissolved, resulting in a clear or slightly yellowish solution of samarium (III) nitrate.

-

The solution can then be carefully heated to evaporate the water and crystallize the samarium (III) nitrate hexahydrate.

-

To obtain the anhydrous form, the hexahydrate can be gently heated at 50°C.[3] Further heating to 420°C will lead to decomposition into the oxynitrate.[3]

-

Synthesis of Samarium-Doped Ceria (SDC) Nanoparticles

Samarium (III) nitrate is a key precursor in the synthesis of samarium-doped ceria (SDC), a material with applications in solid oxide fuel cells.[3]

Protocol:

-

Reactants: Cerium (III) nitrate, samarium (III) nitrate, and triethylene glycol (as a solvent).

-

Procedure:

-

Dissolve appropriate stoichiometric amounts of cerium (III) nitrate and samarium (III) nitrate in triethylene glycol.

-

Heat the mixture to 200°C and maintain this temperature for 5 hours with continuous stirring.[3]

-

After the reaction, cool the resulting solution to room temperature.

-

Dry the product at 110°C for 4 hours to obtain a solid precursor.[3]

-

Calcine the dried powder at 500°C for 2 hours to yield the final samarium-doped ceria nanoparticles.[3]

-

Applications in Research and Development

Samarium (III) nitrate's primary utility lies in its role as a precursor for various samarium-containing materials.

-

Catalysis: It serves as a Lewis acid catalyst in organic synthesis, such as in the von Pechmann condensation for the formation of coumarin (B35378) derivatives.[8][9]

-

Solid Oxide Fuel Cells (SOFCs): As detailed above, it is used to produce samarium-doped ceria, which functions as an electrolyte in SOFCs.[3][8]

-

Luminescent Materials: Samarium compounds are known for their phosphorescent properties and are used in the development of phosphors for lighting and displays.[4][5]

-

High-Performance Magnets: It is a precursor for the synthesis of samarium-cobalt (B12055056) (SmCo) magnets, which are valued for their high magnetic strength and thermal stability.[5]

-

Nanoparticle Synthesis: Samarium nitrate is used in the synthesis of rare-earth oxide nanoparticles, which have been investigated for their antimicrobial properties.[10]

Visualized Workflows

Logical Flow of Samarium (III) Nitrate Synthesis

Caption: Workflow for the synthesis of samarium (III) nitrate.

Experimental Workflow for Samarium-Doped Ceria Nanoparticle Synthesis

Caption: Experimental workflow for SDC nanoparticle synthesis.

References

- 1. americanelements.com [americanelements.com]

- 2. Samarium nitrate | CAS#:10361-83-8 | Chemsrc [chemsrc.com]

- 3. Samarium(III) nitrate - Wikipedia [en.wikipedia.org]

- 4. chemimpex.com [chemimpex.com]

- 5. zegmetal.com [zegmetal.com]

- 6. Samarium(III) NitrateCAS #: 13759-83-6 [eforu-chemical.com]

- 7. Samarium nitrate | N3O9Sm | CID 25205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. 硝酸钐(III) 六水合物 99.9% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to Samarium(III) Nitrate Hexahydrate

Samarium(III) nitrate (B79036) hexahydrate, with the chemical formula Sm(NO₃)₃·6H₂O, is a water-soluble crystalline compound of the rare earth element samarium.[1][2] It typically appears as a pale yellow crystalline powder or chunks.[3][4] This compound serves as a key precursor in the synthesis of various samarium-based materials and finds applications in catalysis, ceramics, and optical materials.[2][3]

Core Properties

Samarium(III) nitrate hexahydrate is characterized by its hygroscopic nature, meaning it readily absorbs moisture from the air.[3][5] It is soluble in water and acetonitrile (B52724).[3][6]

Table 1: Physical and Chemical Properties of Samarium(III) Nitrate Hexahydrate

| Property | Value | References |

| Chemical Formula | Sm(NO₃)₃·6H₂O | [2][7] |

| Molecular Weight | 444.47 g/mol | [2][3] |

| Appearance | Pale yellow to tan powder and chunks | [3][8] |

| Melting Point | 78-79 °C | [2][9][10] |

| Density | 2.375 - 2.380 g/cm³ | [2][3] |

| Solubility | Soluble in water and ethanol | [3][11] |

| Crystal Structure | Crystalline solid | [5] |

The thermal decomposition of samarium(III) nitrate hexahydrate is a multi-step process. The hexahydrate form begins to decompose to the anhydrous form at 50°C.[12] Further heating to 420°C converts it to an oxynitrate, and by 680°C, it fully decomposes to form samarium(III) oxide (Sm₂O₃).[12] A detailed study showed that the decomposition is complex, involving dehydration and internal hydrolysis, with the formation of intermediate oxonitrates.[13][14]

Applications in Research and Development

Samarium(III) nitrate hexahydrate is a versatile compound with several applications in scientific research and materials science:

-

Catalysis : It acts as a Lewis acid catalyst in organic synthesis, such as in the von Pechmann condensation for the preparation of coumarins.[3][4][15]

-

Materials Synthesis : It is a common precursor for the synthesis of samarium-doped ceria, which is used in the fabrication of electrolytes for fuel cells.[12][15] It is also used to create samarium oxide (Sm₂O₃) nanoparticles, which have applications in catalysis and as additives in alloy materials.[11][14]

-

Optical and Electronic Materials : The compound is utilized in the production of phosphors for lighting and display technologies, as well as in optical glasses and structural ceramics.[2][3]

-

Drug Development and Biomedical Research : There is exploration into its use in drug delivery systems, where it may aid in targeting specific cells.[2] Additionally, rare-earth oxide nanoparticles, which can be synthesized from this compound, have shown antimicrobial activity against multidrug-resistant bacteria.[16]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of materials using samarium(III) nitrate hexahydrate are crucial for reproducible research.

1. Synthesis of Samarium Oxide (Sm₂O₃) Nanoparticles via Combustion Method

This protocol describes a rapid, energy-efficient method for producing nanopowders.

-

Materials : Samarium(III) nitrate hexahydrate (Sm(NO₃)₃·6H₂O), urea (B33335) (CH₄N₂O), distilled water.

-

Procedure :

-

Dissolve samarium(III) nitrate hexahydrate and urea in distilled water in a beaker.[17]

-

Stir the mixture using a magnetic stirrer until a homogeneous solution is formed.[17]

-

Heat the solution on a hot plate to evaporate the water, resulting in a dry powder.[17]

-

Transfer the resulting powder to a crucible.

-

Place the crucible in a furnace preheated to 1000°C for 3 hours to induce combustion and form the nanoparticles.[17]

-

2. Photochemical Synthesis of Samarium Oxide (Sm₂O₃) Nanoparticles

This method utilizes photochemical reduction to produce nanoparticles.

-

Materials : Samarium(III) nitrate hexahydrate, Irgacure-2959™ (photoinitiator), dry acetonitrile (CH₃CN).

-

Procedure :

-

In a clean, oven-dried Pyrex test tube, add the appropriate amounts of samarium(III) nitrate hexahydrate and Irgacure-2959™ to dry acetonitrile. A 3:1 molar ratio of photoinitiator to samarium salt has been shown to be effective.[18]

-

Add a magnetic stir bar, seal the test tube with a rubber stopper, and wrap with parafilm.[18]

-

Purge the reaction vessel with Argon.[18]

-

Irradiate the solution with UVA light for an optimized duration (e.g., 48 hours for a 250 mL volume), while stirring continuously.[18]

-

The formation of samarium oxide nanoparticles occurs through partial reduction followed by spontaneous air oxidation.[18]

-

3. Characterization of Synthesized Samarium Compounds

A general workflow for the characterization of synthesized samarium compounds, such as Sm₂O₃ nanoparticles, is as follows:

-

Structural Analysis : X-ray Diffraction (XRD) is used to determine the crystal structure and phase purity of the synthesized material.[17]

-

Morphological Analysis : Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are employed to examine the surface morphology, particle size, and shape.[17]

-

Optical Properties : UV-Visible Spectroscopy is used to study the optical absorption properties and determine the band gap of the material.[17][19] Photoluminescence (PL) studies can also be conducted.[17]

-

Vibrational Spectroscopy : Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the sample and confirm the formation of the desired compound by observing characteristic vibrations, such as the Sm-O-H or Sm-O bonds.[18][19]

-

Thermal Analysis : Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to study the thermal stability and decomposition behavior of the compounds.[20]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of samarium oxide nanoparticles from samarium(III) nitrate hexahydrate.

Safety and Handling

Samarium(III) nitrate hexahydrate is an oxidizing agent and may intensify fire.[7][21][22] It can cause skin and serious eye irritation, as well as respiratory irritation.[7][22]

-

Handling : Wear appropriate personal protective equipment, including gloves, eye protection, and a respirator.[10] Use only in a well-ventilated area and avoid breathing dust.[10][22] Keep away from heat, sparks, open flames, and combustible materials.[10][22]

-

Storage : Store in a tightly sealed container in a cool, dry place away from flammable substances, reducing agents, and organic materials.[10] The material is hygroscopic and should be protected from moisture.[3][6]

-

First Aid : In case of eye contact, rinse cautiously with water for several minutes.[10] For skin contact, wash with plenty of soap and water.[10] If inhaled, move the person to fresh air.[10] In case of ingestion, seek immediate medical attention.[10]

References

- 1. americanelements.com [americanelements.com]

- 2. chemimpex.com [chemimpex.com]

- 3. SAMARIUM NITRATE HEXAHYDRATE | 13759-83-6 [chemicalbook.com]

- 4. Samarium(III) nitrate, hexahydrate, 99.9% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]

- 5. CAS 13759-83-6: Samarium trinitrate hexahydrate [cymitquimica.com]

- 6. kingtec.com.tw [kingtec.com.tw]

- 7. Samarium (III) Nitrate Hexahydrate - ProChem, Inc. [prochemonline.com]

- 8. Samarium [reetec.no]

- 9. fishersci.com [fishersci.com]

- 10. prochemonline.com [prochemonline.com]

- 11. aemree.com [aemree.com]

- 12. Samarium(III) nitrate - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Samarium(III) nitrate 99.9 trace metals 13759-83-6 [sigmaaldrich.com]

- 16. mdpi.com [mdpi.com]

- 17. irjet.net [irjet.net]

- 18. rsc.org [rsc.org]

- 19. pubs.aip.org [pubs.aip.org]

- 20. researchgate.net [researchgate.net]

- 21. datasheets.scbt.com [datasheets.scbt.com]

- 22. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Synthesis of Samarium Nitrate from Samarium Oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of samarium nitrate (B79036) [Sm(NO₃)₃] from samarium oxide (Sm₂O₃). The primary method involves the acid-base reaction between samarium oxide and nitric acid, followed by crystallization of the resulting salt. This document outlines the detailed experimental protocol, including reaction conditions, purification techniques, and characterization methods, to ensure the production of high-purity samarium nitrate hexahydrate [Sm(NO₃)₃·6H₂O].

Introduction

Samarium, a rare earth element, and its compounds are of significant interest in various fields, including catalysis, ceramics, and medicine. Samarium nitrate, in particular, serves as a crucial precursor for the synthesis of other samarium compounds and nanomaterials. For professionals in drug development, samarium isotopes have potential applications in targeted radiotherapy, making the synthesis of high-purity samarium compounds a critical area of research. The conversion of commercially available samarium oxide to samarium nitrate is a fundamental and cost-effective route for obtaining a water-soluble samarium salt.

Synthesis Pathway

The core of the synthesis is the reaction of samarium oxide with nitric acid (HNO₃) to form samarium nitrate and water. The balanced chemical equation for this reaction is:

Sm₂O₃ + 6HNO₃ → 2Sm(NO₃)₃ + 3H₂O

This reaction is typically carried out in an aqueous solution, followed by evaporation and crystallization to isolate the hydrated salt, samarium nitrate hexahydrate.

Experimental Protocol

This section details the step-by-step procedure for the synthesis of samarium nitrate hexahydrate from samarium oxide.

Materials and Equipment

Table 1: List of Materials and Equipment

| Reagents | Purity | Equipment |

| Samarium(III) oxide (Sm₂O₃) | ≥ 99.9% | Glass reactor or beaker |

| Nitric acid (HNO₃) | 65-70% (concentrated) | Magnetic stirrer with heating plate |

| Deionized water | High purity | pH meter |

| Rotary evaporator (optional) | ||

| Crystallizing dish | ||

| Vacuum filtration apparatus | ||

| Desiccator |

Synthesis Procedure

The synthesis of samarium nitrate from samarium oxide can be broken down into three main stages: dissolution, crystallization, and purification.

Diagram 1: Experimental Workflow for Samarium Nitrate Synthesis

Caption: Workflow for the synthesis of samarium nitrate.

Step 1: Dissolution of Samarium Oxide

-

Stoichiometric Calculation: Calculate the required amount of concentrated nitric acid based on the mass of samarium oxide. A slight excess of nitric acid (e.g., 5-10%) is recommended to ensure complete dissolution.

-

Reaction Setup: Place the pre-weighed samarium oxide powder into a glass reactor or beaker equipped with a magnetic stirrer.

-

Acid Addition: Slowly add the calculated volume of concentrated nitric acid to the samarium oxide under continuous stirring. The reaction is exothermic, so controlled addition is crucial. If the reaction is too vigorous, the vessel can be cooled in an ice bath.

-

Heating and Stirring: Gently heat the mixture to 60-80°C while stirring continuously. This will facilitate the dissolution of the samarium oxide. The reaction is complete when the solution becomes clear and no solid particles are visible. This process may take several hours.

-

pH Adjustment: After cooling to room temperature, the pH of the solution can be checked. A final pH of 1-2 is generally desired to prevent hydrolysis.

Step 2: Crystallization of Samarium Nitrate Hexahydrate

-

Concentration: The samarium nitrate solution is concentrated by gentle heating or using a rotary evaporator to remove excess water and nitric acid. The solution should be concentrated until it becomes saturated or slightly viscous.

-

Cooling and Nucleation: Transfer the hot, concentrated solution to a crystallizing dish and allow it to cool slowly to room temperature. To promote the formation of larger crystals, the cooling process should be gradual. Seeding with a small crystal of samarium nitrate can be employed to induce crystallization.

-

Crystal Growth: Cover the crystallizing dish and leave it undisturbed for several hours to overnight to allow for the growth of samarium nitrate hexahydrate crystals.

Step 3: Purification and Drying

-

Filtration: Separate the crystals from the mother liquor by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold deionized water to remove any residual nitric acid and other impurities. It is important to use cold water to minimize the dissolution of the product.

-

Drying: Dry the purified crystals in a desiccator over a suitable drying agent (e.g., silica (B1680970) gel or anhydrous calcium chloride) at room temperature until a constant weight is achieved.

Characterization

The synthesized samarium nitrate hexahydrate should be characterized to confirm its identity and purity.

Table 2: Characterization Techniques for Samarium Nitrate Hexahydrate

| Technique | Purpose | Expected Results |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the presence of nitrate and water functional groups. | Characteristic absorption bands for NO₃⁻ ions and O-H stretching of water of hydration. |

| X-ray Diffraction (XRD) | To determine the crystalline structure. | The diffraction pattern should match the standard pattern for samarium nitrate hexahydrate. |

| Thermogravimetric Analysis (TGA) | To determine the thermal stability and water of hydration content. | A weight loss corresponding to six water molecules upon heating. |

| Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | To determine the purity and detect any metallic impurities. | High percentage of samarium and low levels of other elemental impurities. |

Safety Precautions

-

Work in a well-ventilated fume hood, especially when handling concentrated nitric acid.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Nitric acid is a strong oxidizing agent and is corrosive. Avoid contact with skin and eyes.

-

The reaction between samarium oxide and nitric acid is exothermic and may produce nitrogen oxide fumes. Ensure slow and controlled addition of the acid.

Conclusion

The synthesis of samarium nitrate from samarium oxide via reaction with nitric acid is a straightforward and effective method for producing this important precursor material. By carefully controlling the reaction conditions, crystallization process, and purification steps, high-purity samarium nitrate hexahydrate can be obtained for use in various research and development applications, including the synthesis of novel materials for drug development. The characterization techniques outlined in this guide are essential for verifying the quality of the final product.

Anhydrous Samarium Nitrate: A Technical Overview of its Synthesis, Characterization, and Thermal Behavior

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydrous samarium nitrate (B79036), Sm(NO₃)₃, is a crucial intermediate in the synthesis of various samarium-based materials, including catalysts and precursors for samarium oxide. While its hydrated counterpart, samarium nitrate hexahydrate, is well-characterized, detailed crystallographic data for the anhydrous form remains elusive in publicly accessible literature. This technical guide provides a comprehensive overview of the known synthesis, characterization, and thermal decomposition pathways of samarium nitrate, with a focus on the transition from the hydrated to the anhydrous state. The document summarizes key experimental protocols and thermal analysis data, offering valuable insights for researchers working with this important lanthanide compound.

Introduction

Samarium and its compounds are of significant interest in various fields, including catalysis, ceramics, and medicine. Samarium(III) nitrate is a common precursor for the synthesis of these materials. While the commercially available form is typically the hexahydrate, Sm(NO₃)₃·6H₂O, many applications require the anhydrous form. Understanding the synthesis and properties of anhydrous samarium nitrate is therefore critical for the controlled production of samarium-based materials. This guide consolidates the available scientific information on anhydrous samarium nitrate, with a particular emphasis on its formation and thermal stability.

Synthesis of Samarium Nitrate

Synthesis of Samarium(III) Nitrate Hexahydrate

The synthesis of samarium(III) nitrate hexahydrate is a standard laboratory procedure. The primary method involves the reaction of samarium(III) oxide (Sm₂O₃) or samarium(III) hydroxide (B78521) (Sm(OH)₃) with nitric acid (HNO₃)[1].

Experimental Protocol:

-

Reactants: Samarium(III) oxide or hydroxide and concentrated nitric acid.

-

Procedure:

-

Slowly add a stoichiometric amount of samarium(III) oxide or hydroxide to concentrated nitric acid with constant stirring. The reaction is exothermic and should be controlled to avoid excessive heating.

-

The reaction equation for the oxide is: Sm₂O₃ + 6HNO₃ → 2Sm(NO₃)₃ + 3H₂O.

-

For the hydroxide: Sm(OH)₃ + 3HNO₃ → Sm(NO₃)₃ + 3H₂O[1].

-

Once the samarium precursor is fully dissolved, gently heat the solution to concentrate it and promote crystallization.

-

Allow the solution to cool slowly to room temperature to obtain crystals of samarium(III) nitrate hexahydrate.

-

The crystals can be filtered, washed with a small amount of cold deionized water, and dried in a desiccator.

-

Preparation of Anhydrous Samarium(III) Nitrate

The preparation of anhydrous samarium(III) nitrate involves the controlled thermal dehydration of the hexahydrate form. It is important to note that direct heating at high temperatures can lead to the formation of samarium oxynitrate (SmONO₃) and subsequently samarium oxide (Sm₂O₃)[1].

Experimental Protocol:

-

Starting Material: Samarium(III) nitrate hexahydrate (Sm(NO₃)₃·6H₂O).

-

Procedure:

-

Place the hydrated samarium nitrate in a suitable container for heating, such as a crucible or a thermal analysis pan.

-

Heat the sample in a controlled environment, such as a furnace or a thermogravimetric analyzer.

-

The dehydration process begins at approximately 50°C, where the hexahydrate starts to lose its water of crystallization to form the anhydrous salt[1].

-

Maintain the temperature in a range where the water is removed without causing decomposition of the nitrate. A slow heating rate is recommended to ensure complete dehydration.

-

The resulting product is anhydrous samarium(III) nitrate. Due to its hygroscopic nature, it should be stored in a dry atmosphere.

-

Characterization

While a detailed crystal structure of anhydrous samarium nitrate is not available, its formation and thermal decomposition have been studied using various analytical techniques.

Thermal Analysis

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are crucial for understanding the thermal behavior of samarium nitrate.

| Thermal Event | Approximate Temperature Range (°C) | Description |

| Dehydration | 50 - 200 | The hexahydrate loses its six water molecules in a multi-step process to form anhydrous Sm(NO₃)₃. The exact temperatures can vary.[1] |

| Anhydrous Stability | up to ~420 | Anhydrous Sm(NO₃)₃ is stable in this temperature range. |

| Decomposition to Oxynitrate | > 420 | The anhydrous nitrate begins to decompose to form samarium oxynitrate (SmONO₃).[1] |

| Decomposition to Oxide | > 680 | Samarium oxynitrate further decomposes to yield the final product, samarium(III) oxide (Sm₂O₃).[1] |

Table 1: Thermal Decomposition Stages of Samarium(III) Nitrate Hexahydrate.

Experimental Workflows

The following diagrams illustrate the logical workflow for the synthesis and thermal analysis of samarium nitrate.

Caption: Synthesis workflow for anhydrous samarium nitrate.

Caption: Thermal decomposition pathway of samarium nitrate hexahydrate.

Crystal Structure of Anhydrous Samarium Nitrate

A definitive, published crystal structure with detailed crystallographic data (e.g., lattice parameters, space group, atomic coordinates) for anhydrous samarium nitrate could not be identified in the reviewed scientific literature. While the existence of the anhydrous form as a stable intermediate is well-documented through thermal analysis, its crystalline nature has not been fully elucidated. Researchers requiring precise structural information may need to perform single-crystal or powder X-ray diffraction studies on a carefully prepared and maintained anhydrous sample.

Conclusion

Anhydrous samarium nitrate is a key, albeit structurally uncharacterized, intermediate in the thermal decomposition of its hexahydrate. This guide has outlined the established methods for its synthesis and provided a summary of its thermal properties based on available literature. The provided experimental protocols and workflows serve as a valuable resource for scientists and researchers. Further investigation into the crystallography of anhydrous samarium nitrate is warranted to provide a more complete understanding of this important compound.

References

An In-depth Technical Guide to the Solubility of Samarium Nitrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the solubility characteristics of samarium (III) nitrate (B79036) in various organic solvents. It includes available solubility data, comprehensive experimental protocols for solubility determination, and a visualization of the experimental workflow.

Introduction to Samarium Nitrate and its Solubility

Samarium (III) nitrate, with the chemical formula Sm(NO₃)₃, is a water-soluble crystalline salt of the rare earth element samarium.[1] It typically exists as a hexahydrate, Sm(NO₃)₃·6H₂O, a yellow crystalline powder.[2][3] The solubility of samarium nitrate in non-aqueous solvents is a critical parameter in various applications, including catalysis, synthesis of advanced materials, and in the formulation of pharmaceuticals where non-aqueous delivery systems may be required.

Generally, rare earth nitrates exhibit solubility in polar organic solvents.[4] The dissolution process in these solvents is influenced by the formation of solvated complexes with the organic solvent molecules.

Solubility of Samarium Nitrate in Organic Solvents

Qualitative Solubility Data Summary:

| Organic Solvent | Solubility | Reference |

| Ethanol | Soluble | [5][6] |

| Acetone | Soluble | [7] |

| Acetonitrile | Soluble | [8] |

For detailed and critically evaluated quantitative solubility data, researchers are directed to specialized compilations such as the IUPAC-NIST Solubility Data Series , particularly the volume on "Scandium, Yttrium, Lanthanum and Lanthanide Nitrates".[9][10]

Experimental Protocol for Determining Solubility

The determination of the solubility of samarium nitrate in an organic solvent can be accurately performed using the isothermal shake-flask method followed by gravimetric analysis of the saturated solution. This method is considered a reliable technique for establishing equilibrium solubility.

Objective: To determine the mass of samarium nitrate that dissolves in a given mass or volume of an organic solvent at a specific temperature to achieve a saturated solution.

Materials and Equipment:

-

Samarium (III) nitrate (anhydrous or a specific hydrate)

-

High-purity organic solvent of interest

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Temperature probe

-

Sealed, airtight flasks (e.g., screw-cap glass vials or flasks)

-

Syringe filters (solvent-compatible, of a pore size sufficient to remove undissolved solids, e.g., 0.2 µm PTFE)

-

Volumetric flasks and pipettes

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of the Solvent: Ensure the organic solvent is of high purity and, if necessary, dried using appropriate molecular sieves to minimize the influence of water on solubility, as samarium nitrate is hygroscopic.

-

Sample Preparation: Add an excess amount of samarium nitrate to a pre-weighed, airtight flask. The excess of solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Addition of Solvent: Accurately add a known volume or mass of the organic solvent to the flask containing the samarium nitrate.

-

Equilibration:

-

Securely seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatically controlled shaker or water bath set to the desired experimental temperature.

-

Agitate the mixture for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution becomes constant.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the solution using a syringe filter into a pre-weighed, dry volumetric flask. This step is critical to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Accurately weigh the volumetric flask containing the filtered saturated solution to determine the mass of the solution.

-

Carefully evaporate the solvent from the flask in a fume hood. This can be achieved by gentle heating or using a rotary evaporator, depending on the solvent's boiling point and stability of the solvated samarium nitrate.

-

Once the solvent is removed, place the flask in a drying oven at a temperature sufficient to remove any residual solvent without decomposing the samarium nitrate (e.g., below its decomposition temperature).

-

After drying, cool the flask in a desiccator to room temperature and weigh it. Repeat the drying and weighing process until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Mass of dissolved samarium nitrate: (Mass of flask with dried residue) - (Mass of empty flask)

-

Mass of solvent: (Mass of flask with solution) - (Mass of flask with dried residue)

-

Solubility ( g/100 g solvent): (Mass of dissolved samarium nitrate / Mass of solvent) x 100

-

Safety Precautions:

-

Work in a well-ventilated fume hood, especially when handling volatile organic solvents.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Be aware of the flammability and toxicity of the chosen organic solvent.

-

Samarium nitrate is an oxidizing agent; avoid contact with combustible materials.[11]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of samarium nitrate solubility using the isothermal shake-flask and gravimetric method.

References

- 1. americanelements.com [americanelements.com]

- 2. Samarium (III) Nitrate Hexahydrate - ProChem, Inc. [prochemonline.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. How do rare earth nitrates behave in different solvents? - Blog [rare-earths.net]

- 5. aemree.com [aemree.com]

- 6. 10361-83-8 CAS MSDS (Samarium nitrate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. labsolu.ca [labsolu.ca]

- 9. iupac.github.io [iupac.github.io]

- 10. srdata.nist.gov [srdata.nist.gov]

- 11. prochemonline.com [prochemonline.com]

thermal decomposition of samarium nitrate hexahydrate

An In-depth Technical Guide to the Thermal Decomposition of Samarium Nitrate (B79036) Hexahydrate

Introduction

Samarium(III) nitrate hexahydrate (Sm(NO₃)₃·6H₂O) is a water-soluble, crystalline compound of the rare earth element samarium. It serves as a critical precursor in the synthesis of various advanced materials, including samarium-doped ceria electrolytes for solid oxide fuel cells and nanocatalysts.[1][2] Understanding the thermal decomposition characteristics of this compound is paramount for controlling the stoichiometry, morphology, and crystalline phase of the resulting samarium-based materials. This technical guide provides a comprehensive overview of the thermal decomposition process of samarium nitrate hexahydrate, detailing the decomposition pathway, intermediate products, and the experimental methodologies used for its characterization.

Decomposition Pathway and Stoichiometry

The is a multi-stage process involving dehydration, hydrolysis, and the breakdown of nitrate groups to ultimately form samarium(III) oxide (Sm₂O₃).[3][4] The process is complex and differs from many other lanthanide nitrates. It begins with the loss of water of crystallization and nitric acid at relatively low temperatures, followed by the formation of various intermediate oxynitrates.[3] The final stage involves the decomposition of these intermediates into the stable cubic form of samarium oxide at higher temperatures.[3][4]

The key volatile products evolved during the thermolysis include water, nitric acid, nitrogen dioxide, and oxygen.[3] The decomposition does not typically yield a stable anhydrous samarium nitrate (Sm(NO₃)₃) intermediate; instead, dehydration is accompanied by internal hydrolysis, leading directly to the formation of oxynitrate species.[3][5]

Quantitative Decomposition Data

The thermal decomposition has been studied using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), revealing distinct stages of mass loss corresponding to specific chemical transformations. The precise temperatures and mass loss percentages can vary with experimental conditions such as heating rate.[6][7] Below is a summary of the decomposition stages based on reported data.

| Decomposition Stage | Temperature Range (°C) | Key Events & Intermediate Products | Theoretical Mass Loss (%) | Observed Mass Loss (%) |

| Stage I | 50 - 190 | Melting in crystallization water, partial dehydration, and removal of nitric acid. Formation of Sm(NO₃)₃·5H₂O and intermediate oxonitrates.[3] | - | 4.74 |

| Stage II | 190 - 290 | Further dehydration and decomposition of nitrate groups.[3] | - | 20.12 |

| Stage III | 290 - 350 | Continued decomposition of intermediates.[3] | - | 16.91 |

| Stage IV | ~420 | Conversion to samarium oxynitrate (SmONO₃).[1] | 48.6 | 48.6 |

| Final Stage | >420 - 680 | Decomposition of oxynitrate to the final product, cubic samarium(III) oxide (Sm₂O₃).[1][4] | 60.9 (for Sm₂O₃) | - |

Visual Representation of Decomposition Pathway

The following diagram illustrates the sequential transformation of samarium nitrate hexahydrate into samarium(III) oxide.

Caption: Workflow of the thermal decomposition of Sm(NO₃)₃·6H₂O.

Experimental Methodologies

The characterization of the involves several key analytical techniques.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

-

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. DSC measures the difference in heat flow between a sample and a reference as a function of temperature. These techniques are used concurrently to correlate mass loss events with endothermic or exothermic transitions.[3]

-

Methodology:

-

A small, precisely weighed sample of Sm(NO₃)₃·6H₂O (typically 5-10 mg) is placed in an inert crucible (e.g., alumina).

-

The crucible is placed in the TGA-DSC instrument.

-

The sample is heated from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10°C/min).

-

A purge gas (e.g., air or nitrogen) is passed over the sample at a constant flow rate.

-

The instrument records the sample's mass, the temperature, and the differential heat flow throughout the experiment.

-

The resulting TGA curve (mass vs. temperature) and DSC curve (heat flow vs. temperature) are analyzed to identify decomposition temperatures, mass loss percentages, and the nature of thermal events.[3]

-

X-Ray Diffraction (XRD)

-

Principle: XRD is a non-destructive technique used to identify the crystalline phases of a material. By analyzing the diffraction pattern of X-rays scattered by the sample's crystal lattice, one can identify the specific compounds present.

-

Methodology:

-

Samples of the solid residue are collected at various critical temperatures during the decomposition process, as identified by TGA/DSC (e.g., 200°C, 400°C, 600°C).

-

The samples are ground into a fine powder to ensure random crystal orientation.

-

The powder is mounted on a sample holder and placed in a diffractometer.

-

A monochromatic X-ray beam is directed at the sample, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

The resulting diffraction pattern is compared with standard patterns from databases (e.g., JCPDS) to identify the crystalline structures of the intermediates and the final product.[3]

-

Infrared Spectroscopy (IR)

-

Principle: IR spectroscopy measures the absorption of infrared radiation by a sample's molecules. It is used to identify the functional groups present in the material, providing insight into the chemical changes occurring during decomposition.

-

Methodology:

-

Solid residues from different decomposition temperatures are collected.

-

A small amount of the sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an attenuated total reflectance (ATR) accessory.

-

The sample is placed in an IR spectrometer, and an infrared spectrum is recorded.

-

The absorption bands in the spectrum are assigned to specific molecular vibrations (e.g., O-H for water, N-O for nitrate groups, Sm-O for the oxide), allowing for the tracking of the removal of water and nitrate groups and the formation of the oxide.[3]

-

References

- 1. Samarium(III) nitrate - Wikipedia [en.wikipedia.org]

- 2. Samarium(III)-nitrat Hexahydrat 99.9% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Thermolysis mechanism of samarium nitrate hexahydrate-Science-Chemical Encyclopedia-lookchem [lookchem.com]

- 5. srd.nist.gov [srd.nist.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

spectroscopic properties of samarium nitrate

An In-depth Technical Guide to the Spectroscopic Properties of Samarium Nitrate (B79036)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the , a compound of interest in various scientific and biomedical fields. The unique electronic structure of the samarium(III) ion gives rise to characteristic absorption and emission spectra, which are sensitive to its coordination environment. This document details the absorption, fluorescence, and vibrational , providing quantitative data, experimental methodologies, and a workflow for a key application.

Core Spectroscopic Properties

Samarium(III) nitrate, typically as the hexahydrate Sm(NO₃)₃·6H₂O, is a water-soluble salt that exhibits distinct spectroscopic features due to the f-f electronic transitions of the Sm³⁺ ion. These transitions, while formally Laporte forbidden, are observable and provide valuable information about the local chemical environment of the ion.

Absorption Spectroscopy

The absorption spectrum of samarium(III) is characterized by a series of sharp, narrow bands in the ultraviolet (UV), visible, and near-infrared (NIR) regions. The nitrate ion itself also exhibits strong absorption in the UV region.

Table 1: UV-Vis-NIR Absorption Data for Samarium(III) Species

| Spectral Region | Wavelength (nm) | Transition | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Notes |

| NIR | ~951 | ⁶H₅/₂ → ⁶F₁₁/₂ | Data not available | Used for Judd-Ofelt analysis |

| NIR | ~1083 | ⁶H₅/₂ → ⁶F₉/₂ | Data not available | Used for Judd-Ofelt analysis[1] |

| NIR | ~1240 | ⁶H₅/₂ → ⁶F₇/₂ | Data not available | Used for Judd-Ofelt analysis[1] |

| NIR | ~1379 | ⁶H₅/₂ → ⁶F₅/₂ | Data not available | Used for Judd-Ofelt analysis[1] |

| NIR | ~1454 | ⁶H₅/₂ → ⁶F₁/₂ | Data not available | Used for Judd-Ofelt analysis[1] |

| UV | ~240 | - | - | General absorption for lanthanides |

Fluorescence Spectroscopy

Upon excitation, samarium(III) ions exhibit characteristic luminescence with several emission bands in the visible and NIR regions, arising from transitions from the ⁴G₅/₂ excited state to lower energy levels. The most prominent of these is the reddish-orange emission.

Table 2: Fluorescence Emission Data for Samarium(III) Species

| Excitation Wavelength (nm) | Emission Wavelength (nm) | Transition | Quantum Yield (Φ) | Lifetime (τ) | Notes |

| Not specified | ~565 | ⁴G₅/₂ → ⁶H₅/₂ | Data not available | Data not available | Observed in Sm(III) complexes[1] |

| Not specified | ~603 | ⁴G₅/₂ → ⁶H₇/₂ | Data not available | Data not available | Observed in Sm(III) complexes[1] |

| Not specified | ~650 | ⁴G₅/₂ → ⁶H₉/₂ | Data not available | Data not available | Often the most intense emission[1] |

| Not specified | ~703 | ⁴G₅/₂ → ⁶H₁₁/₂ | Data not available | Data not available | Observed in Sm(III) complexes in solution[1] |

Vibrational Spectroscopy (FTIR & Raman)

Vibrational spectroscopy provides information about the bonding within the nitrate anions and the coordination of water molecules.

Table 3: Vibrational Spectroscopy Data for Samarium Nitrate

| Wavenumber (cm⁻¹) | Spectroscopy | Assignment |

| 1048 | Raman | ν₁ (A₁') symmetric stretch of NO₃⁻ |

Note: A comprehensive list of assigned FTIR and Raman peaks for samarium nitrate hexahydrate is not available in the reviewed literature.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible spectroscopic data. The following sections outline general protocols for the key spectroscopic techniques.

UV-Vis-NIR Absorption Spectroscopy

Objective: To measure the absorption spectrum of a samarium nitrate solution and determine the wavelengths of maximum absorption (λₘₐₓ).

Materials:

-

Samarium(III) nitrate hexahydrate

-

Deionized water or other appropriate solvent

-

Quartz cuvettes (1 cm path length)

-

UV-Vis-NIR spectrophotometer

Procedure:

-

Solution Preparation: Prepare a stock solution of samarium nitrate of known concentration (e.g., 0.1 M) by dissolving the solid in deionized water. Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Set the wavelength range to scan from the UV to the NIR region (e.g., 200-1600 nm).

-

Set the scan speed (e.g., 200 nm/min) and data interval (e.g., 1 nm).

-

-

Blank Correction: Fill a quartz cuvette with the solvent (e.g., deionized water) and record a baseline spectrum. This will be subtracted from the sample spectra.

-

Sample Measurement:

-

Rinse the cuvette with the samarium nitrate solution and then fill it.

-

Place the cuvette in the sample holder of the spectrophotometer.

-

Record the absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λₘₐₓ).

-

If molar absorptivity (ε) is to be determined, use the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

-

Fluorescence Spectroscopy

Objective: To measure the emission spectrum of a samarium nitrate solution and determine key fluorescence parameters.

Materials:

-

Samarium(III) nitrate hexahydrate solution

-

Fluorescence cuvettes

-

Spectrofluorometer

Procedure:

-

Solution Preparation: Prepare a dilute solution of samarium nitrate (absorbance at the excitation wavelength should be < 0.1 to avoid inner filter effects).

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the excitation source to stabilize.

-

Select an appropriate excitation wavelength based on the absorption spectrum (e.g., a wavelength corresponding to a strong absorption band).

-

Set the emission wavelength range to cover the expected emission of Sm³⁺ (e.g., 500-750 nm).

-

Set the excitation and emission slit widths to balance signal intensity and spectral resolution.

-

-

Blank Measurement: Record the emission spectrum of the solvent blank to identify any background fluorescence.

-

Sample Measurement:

-

Place the cuvette containing the samarium nitrate solution in the sample holder.

-

Record the emission spectrum.

-

-

Data Analysis:

-

Identify the wavelengths of maximum emission.

-

For quantum yield determination, a comparative method using a standard with a known quantum yield is typically employed.[2]

-

For lifetime measurements, time-correlated single-photon counting (TCSPC) is a common technique.

-

Raman Spectroscopy

Objective: To obtain the Raman spectrum of a samarium nitrate solution to identify vibrational modes.

Materials:

-

Samarium(III) nitrate solution

-

Raman spectrometer with a suitable laser excitation source (e.g., 532 nm or 785 nm)

-

Sample holder (e.g., quartz cuvette or capillary tube)

Procedure:

-

Sample Preparation: Prepare a concentrated solution of samarium nitrate to enhance the Raman signal.

-

Instrument Setup:

-

Turn on the Raman spectrometer and laser source.

-

Place the sample in the instrument's sample compartment.

-

Adjust the laser power and exposure time to obtain a good signal-to-noise ratio without causing sample degradation.

-

Calibrate the spectrometer using a known standard (e.g., silicon).

-

-

Data Acquisition: Record the Raman spectrum over the desired wavenumber range (e.g., 200-4000 cm⁻¹).

-

Data Analysis:

-

Identify the Raman shifts of the observed peaks.

-

Assign the peaks to specific vibrational modes of the nitrate ion and water molecules. The peak at 1048 cm⁻¹ corresponds to the symmetric stretching of the nitrate ion.[3]

-

Application Workflow: Lanthanide-Based Enzyme Activity Assay

The long luminescence lifetime of lanthanide ions, including samarium, makes them excellent probes for time-resolved fluorescence assays, which can be used to monitor enzyme activity with high sensitivity. The following diagram illustrates a general workflow for such an assay.

This workflow demonstrates how a luminescent lanthanide probe can be used to quantify the activity of an enzyme. The probe is designed to change its luminescence properties (intensity or lifetime) in response to the product of the enzymatic reaction. By measuring this change over time, the rate of the enzyme-catalyzed reaction can be determined.

Judd-Ofelt Analysis

Conclusion

The are rich with information that can be harnessed for various applications in research and development. The characteristic absorption and emission profiles of the Sm³⁺ ion, coupled with vibrational spectroscopy data, provide a detailed picture of its electronic structure and coordination environment. While some quantitative data for aqueous solutions remain to be definitively established, the methodologies outlined in this guide provide a solid foundation for researchers to explore the potential of this fascinating compound. The application of its luminescent properties in assays, such as the enzyme activity workflow presented, highlights the practical utility of understanding its spectroscopic behavior.

References

- 1. Computational analysis, Urbach energy and Judd–Ofelt parameter of warm Sm3+ complexes having applications in photovoltaic and display devices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. static.horiba.com [static.horiba.com]

- 3. researchgate.net [researchgate.net]

- 4. Samarium-Doped Lead Phosphate Glass: Optical Experiments and Calculations Using the Judd–Ofelt Theory - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Samarium Nitrate

Samarium (III) nitrate (B79036) is a water-soluble crystalline compound of the rare earth element samarium. It serves as a critical precursor in the synthesis of various advanced materials and has specialized applications in catalysis, ceramics, and electronics. This guide provides a detailed overview of its chemical properties, relevant experimental protocols for its use, and its applications, tailored for professionals in research and drug development.

Core Chemical and Physical Properties

Samarium nitrate is most commonly available in its hexahydrate form, though an anhydrous version also exists. Both are important in different synthetic contexts. The nitrate anion makes the compound a good oxidizing agent and highly soluble in aqueous solutions.[1]

The key quantitative data for both the anhydrous and hexahydrate forms are summarized below.

| Property | Samarium Nitrate (Anhydrous) | Samarium Nitrate (Hexahydrate) |

| Chemical Formula | Sm(NO₃)₃ or N₃O₉Sm[2] | Sm(NO₃)₃ · 6H₂O[3] or H₁₂N₃O₁₅Sm[4][5] |

| Molecular Weight | 336.4 g/mol [2] | 444.47 g/mol [3][4] |

| IUPAC Name | samarium(3+) trinitrate[2] | samarium(3+) trinitrate hexahydrate[5][6] |

| CAS Number | 10361-83-8[2][7] | 13759-83-6[3][5] |

| Appearance | Yellow crystalline aggregates[8] | White to light yellow odorless crystals[2][9] |

| Melting Point | Not applicable (decomposes) | 78-79 °C[4][9] |

| Density | 2.375 g/cm³ (for the hydrate)[6][7] | 2.375 g/cm³[6][7] |

| Solubility | Soluble in water[8] | Highly soluble in water[9] |

Key Experimental Protocols

Samarium nitrate is primarily used as a starting material or catalyst. Below are detailed methodologies for its synthesis and its application in creating advanced materials relevant to research professionals.

General Synthesis of Samarium(III) Nitrate

This protocol outlines the straightforward acid-base reaction to produce samarium nitrate.

Reaction: Sm(OH)₃ + 3HNO₃ → Sm(NO₃)₃ + 3H₂O[10]

Methodology:

-

Reactant Preparation: Begin with a stoichiometric amount of samarium (III) hydroxide (B78521) (Sm(OH)₃).

-

Reaction Step: Slowly add concentrated nitric acid (HNO₃) to the samarium hydroxide under constant stirring in a fume hood. The reaction is exothermic.

-

Crystallization: Once the reaction is complete and a clear solution is formed, gently heat the solution to evaporate excess water and concentrate the samarium nitrate.

-

Isolation: Allow the concentrated solution to cool slowly to facilitate the crystallization of samarium(III) nitrate hexahydrate.

-

Drying: Filter the resulting crystals and dry them in a desiccator to remove residual moisture.

Synthesis of Samarium-Doped Ceria (SDC) Nanoparticles

SDC is a crucial electrolyte material for solid oxide fuel cells (SOFCs). This protocol describes a solvothermal method using samarium nitrate as the dopant precursor.[10][11]

Methodology:

-

Precursor Solution: Prepare a solution by mixing stoichiometric amounts of cerium(III) nitrate and samarium(III) nitrate.

-

Solvent Addition: Use triethylene glycol as a solvent and mix thoroughly with the nitrate precursors.[10]

-

Solvothermal Reaction: Heat the mixture to 200°C and maintain this temperature for 5 hours under stirring.[10]

-

Drying: Decant the solvent and dry the resulting precipitate for 4 hours at 110°C, which should yield a brown solid.[10]

-

Calcination: Heat the dried solid to 500°C for two hours in a furnace. This final heating step results in the formation of crystalline samarium-doped ceria (SDC) powder.[10]

The workflow for this synthesis is visualized below.

References

- 1. americanelements.com [americanelements.com]

- 2. Samarium nitrate | N3O9Sm | CID 25205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Samarium (III) nitrate hexahydrate | Samarium trinitrate hexahydrate | H12N3O15Sm - Ereztech [ereztech.com]

- 5. Samarium(III) nitrate, hexahydrate (1:3:6) | H12N3O15Sm | CID 203081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Samarium(III) NitrateCAS #: 13759-83-6 [eforu-chemical.com]

- 7. Samarium Nitrate | Xinglu [xingluchemical.com]

- 8. Samarium Nitrate (CAS No. 10361-83-8) Supplier | Stanford Materials Corporation [stanfordmaterials.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Samarium(III) nitrate - Wikipedia [en.wikipedia.org]

- 11. 硝酸钐(III) 六水合物 99.9% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Discovery and History of Samarium Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Samarium (Sm), a member of the lanthanide series, has a rich history intertwined with the development of analytical chemistry and spectroscopy.[1][2][3] From its initial detection as a spectral anomaly to its isolation and characterization, the journey of samarium has been marked by meticulous experimentation and scientific debate. This guide provides a comprehensive overview of the discovery and history of samarium and its compounds, with a focus on the key scientific milestones, experimental methodologies, and the evolution of its applications, including its role in modern medicine.[1]

The Discovery of Samarium: A Chronological Overview

The discovery of samarium was not a singular event but rather a series of observations and isolations by several chemists in the latter half of the 19th century.[2] The element was named after the mineral samarskite, which in turn was named after a Russian mine official, Colonel Vassili Samarsky-Bykhovets.[2][4]

Key events in the discovery of samarium include:

-

1853: Swiss chemist Jean Charles Galissard de Marignac observed sharp absorption lines in a "didymia" earth that did not correspond to known elements, providing the first spectroscopic evidence of a new element.[1][5]

-

1878: Marc Delafontaine announced the discovery of a new element, "decipium," which was later shown to be a mixture of elements, including samarium.[1]

-

1879: French chemist Paul-Émile Lecoq de Boisbaudran is widely credited with the discovery of samarium.[2][4][6][7][8] He isolated samarium oxide from the mineral samarskite and identified it as a new element through its characteristic sharp optical absorption lines.[1][4]

-

1880: Jean Charles Galissard de Marignac, through fractional precipitation of double sulfates, isolated an earth with a higher equivalent mass, which he temporarily designated "Yα".[9] This was later confirmed to be samarium.

-

1901: Eugène-Anatole Demarçay, while purifying samarium, discovered that it contained another rare earth element, which he named europium.[10][11][12]

Early Samarium Compounds: Properties and Synthesis

The first samarium compound to be isolated was samarium(III) oxide (Sm₂O₃).[1][4] This yellowish-white powder is insoluble in water and readily dissolves in mineral acids.[13] It is a key starting material for the synthesis of other samarium compounds.[14][15]

| Property | Value |

| Samarium(III) Oxide (Sm₂O₃) | |

| Molar Mass | 348.72 g/mol |

| Appearance | Yellowish-white powder[13] |

| Density | 8.347 g/cm³[13] |

| Melting Point | 2325 °C |

| Solubility in water | Insoluble[13] |

Another important early compound is samarium(III) chloride (SmCl₃). It is a pale yellow salt that is highly hygroscopic, readily forming a hexahydrate (SmCl₃·6H₂O).[16][17] Anhydrous samarium(III) chloride is a crucial precursor for the production of pure samarium metal.[14][17]

| Property | Value |

| Samarium(III) Chloride (SmCl₃) | |

| Molar Mass (anhydrous) | 256.76 g/mol [16] |

| Molar Mass (hexahydrate) | 364.80 g/mol [16] |

| Appearance (anhydrous) | Pale yellow solid[16] |

| Appearance (hexahydrate) | Cream-colored solid[16] |

| Density (anhydrous) | 4.46 g/cm³[16] |

| Melting Point | 682 °C[16] |

| Solubility in water | 92.4 g/100 mL (10 °C)[16] |

Historical Experimental Protocols

The separation of rare earth elements in the 19th and early 20th centuries was a significant challenge due to their similar chemical properties.[18] The primary methods used were fractional crystallization and fractional precipitation.[18]

Fractional Crystallization

This technique, refined by chemists like Charles James, was instrumental in separating the lanthanides.[19] The "James Method" utilized bromates and double magnesium nitrates for fractional crystallization and was the standard until the development of ion exchange chromatography in the 1940s.[19]

Conceptual Protocol for Fractional Crystallization of Samarium Salts:

-

Dissolution: A mixture of rare earth salts (e.g., nitrates or bromates) obtained from the processing of minerals like samarskite is dissolved in a suitable solvent, typically water or a dilute acid.

-

Partial Evaporation: The solution is slowly evaporated to induce crystallization. The least soluble salt will crystallize first.

-

Separation of Crystals: The initial crop of crystals is separated from the mother liquor.

-

Recrystallization: The separated crystals are redissolved in a fresh portion of the solvent and the crystallization process is repeated.

-

Fractional Collection: The mother liquor from the first crystallization is further evaporated to yield a second crop of crystals, which is enriched in the more soluble components.

-

Iterative Process: This process of repeated dissolution, crystallization, and separation of fractions is carried out numerous times to achieve a gradual separation of the rare earth elements.

-

Spectroscopic Analysis: At each stage, the fractions are analyzed using spectroscopy to monitor the progress of the separation by observing the characteristic absorption or emission lines of the elements.[19]

Synthesis of Anhydrous Samarium(III) Chloride from Samarium(III) Oxide (Ammonium Chloride Route)

This method is a common and effective way to produce anhydrous rare earth chlorides, avoiding the formation of oxychlorides that can occur with direct dehydration of the hydrated salt.[14]

Experimental Protocol:

-

Mixing of Reactants: Samarium(III) oxide (Sm₂O₃) is thoroughly mixed with an excess of ammonium (B1175870) chloride (NH₄Cl), typically in a molar ratio of 1:10.[14]

-

Formation of the Intermediate Complex: The mixture is placed in a furnace under an inert atmosphere (e.g., argon) or a slow stream of dry hydrogen chloride (HCl) gas. The temperature is gradually increased to approximately 220-250°C.[14] At this stage, the intermediate complex, diammonium pentachlorosamarium(III) ((NH₄)₂[SmCl₅]), is formed.[14][16]

-

Thermal Decomposition: The temperature is then raised to 350-450°C.[14] This causes the intermediate complex to decompose, yielding anhydrous samarium(III) chloride (SmCl₃). Excess ammonium chloride sublimes and is removed from the reaction zone.[14]

-

Purification: The resulting anhydrous SmCl₃ can be further purified by sublimation under a high vacuum.

Modern Applications with Historical Roots

The unique properties of samarium compounds, first observed by early researchers, have led to a wide range of modern applications.

-

Permanent Magnets: The development of samarium-cobalt (B12055056) (SmCo) magnets in the 1960s was a significant breakthrough, leading to the miniaturization of electronic devices.[1] These magnets are known for their high strength and resistance to demagnetization at high temperatures.[7]

-

Catalysis: Samarium compounds are used as catalysts in various chemical reactions, including the production of hydrogen and ammonia.[1]

-

Nuclear Applications: Samarium's high neutron absorption capacity makes it useful as a neutron absorber in the control rods of nuclear power reactors.[13][20]

-

Medical Applications: The radioactive isotope samarium-153 (B1220927) is a key component of the drug samarium (¹⁵³Sm) lexidronam (Quadramet), which is used to relieve pain in patients with metastatic bone cancer.[1][21][22][23] This application has its roots in the first clinical use of samarium-153 for bone pain palliation in 1989.[1] Research is ongoing to use purified samarium-153 for targeted cancer therapy.[24]

References

- 1. briandcolwell.com [briandcolwell.com]

- 2. Samarium - Wikipedia [en.wikipedia.org]

- 3. Samarium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 4. Paul-Émile Lecoq de Boisbaudran - Wikipedia [en.wikipedia.org]

- 5. azom.com [azom.com]

- 6. Paul-Émile (François) Lecoq de Boisbaudran (1838-1912) - el importante químico francés de la segunda mitad del siglo XIX y la primera década del siglo XX [scielo.sld.cu]

- 7. mmta.co.uk [mmta.co.uk]

- 8. Samarium [samplecontents.library.ph]

- 9. The history of rare earth elements discovery. Samarium, europium and gadolinium [rudmet.ru]

- 10. Discovery - Europium [europium2015.weebly.com]

- 11. Eugène-Anatole Demarçay - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. Samarium oxide | 12060-58-1 [chemicalbook.com]

- 14. benchchem.com [benchchem.com]

- 15. Samarium(III) oxide - Wikipedia [en.wikipedia.org]

- 16. Samarium(III) chloride - Wikipedia [en.wikipedia.org]

- 17. Samarium(III)_chloride [chemeurope.com]

- 18. nora.nerc.ac.uk [nora.nerc.ac.uk]

- 19. acs.org [acs.org]

- 20. Samarium Uses in Magnets: Applications in Industries & Technology [magworks.us]

- 21. Facebook [cancer.gov]

- 22. uhsussex.nhs.uk [uhsussex.nhs.uk]

- 23. Samarium sm 153 lexidronam (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]

- 24. From pain relief to cancer treatment | SCK CEN [sckcen.be]

A Technical Guide to the Natural Abundance and Sources of Samarium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Samarium (Sm), a lanthanide series rare earth element, is of increasing interest in high-technology applications, including high-strength permanent magnets and targeted radiopharmaceuticals. A thorough understanding of its natural abundance and sources is critical for ensuring a stable supply chain and for geochemical exploration. This technical guide provides an in-depth overview of the distribution of samarium in various geological environments, its primary mineral sources, and the analytical methodologies used for its quantification. Quantitative data are summarized for comparative analysis, and detailed experimental protocols for Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Instrumental Neutron Activation Analysis (INAA) are provided. Furthermore, a generalized workflow for the commercial extraction of samarium is visually represented.

Natural Abundance of Samarium

Samarium is a relatively abundant rare earth element, ranking as the 40th most common element in the Earth's crust.[1] Its concentration varies significantly depending on the geological setting.

Abundance in the Earth's Crust, Soils, and Water

Samarium is widely distributed in the lithosphere. Its concentration in soils is inhomogeneous and depends on the soil type, with surface particles in sandy soils and clays (B1170129) showing significantly higher concentrations than the interstitial water. The abundance of samarium in various terrestrial and extraterrestrial environments is summarized in Table 1.

| Environment | Abundance (ppb by weight) | Abundance (ppb by atoms) |

| Universe | 5 | 0.04 |

| Sun | 1 | 0.01 |

| Meteorite (carbonaceous) | 170 | 20 |

| Earth's Crust | 6,000 - 8,000 | 820 |

| Seawater | 0.00045 | 0.000019 |

| Stream Water | 0.03 | 0.0002 |

| Topsoil (Median) | 3,960 | - |

| Subsoil (Median) | 4,380 | - |

| Coal (Mean, West Virginia) | 1,520 | - |

Data compiled from multiple sources.[1][2]

Abundance in Igneous Rocks

The concentration of samarium in igneous rocks is dependent on the rock type and its geochemical evolution. Felsic rocks, which are rich in silica, tend to have lower concentrations of samarium compared to more mafic rocks.[2] Carbonatites and peralkaline rocks are particularly noted for their enrichment in rare earth elements, including samarium.[3][4]

| Igneous Rock Type | Typical Samarium Concentration (ppm) |

| Granite | ~5.1 |

| Rhyolite | ~5.1 |

| Basalt | ~5.5 |

| Carbonatite | Can be significantly elevated |

| Peralkaline Rocks | Can be significantly elevated |

Concentrations can vary widely based on specific locality and petrogenesis.[5][6]

Sources of Samarium

Samarium is never found as a free element in nature. It is primarily extracted from several rare earth element-bearing minerals, with monazite (B576339) and bastnäsite being the most commercially significant.[7]

Primary Mineral Sources

The principal ore minerals for samarium are phosphates and carbonates. These are often found in specialized intrusive igneous rocks like carbonatites and some pegmatites.[3] Weathering of these primary deposits can lead to the concentration of dense, resistant minerals like monazite in placer deposits, such as beach sands.[8]

Table 2: Samarium Content in Primary Ore Minerals

| Mineral | Chemical Formula | Typical Samarium Content (% of total REO) | Key Deposit Locations |

| Monazite-(Ce) | (Ce,La,Nd,Th)PO₄ | 1.0 - 3.0% | Australia, Brazil, India, South Africa |

| Bastnäsite-(Ce) | (Ce,La)CO₃F | ~0.8% | Mountain Pass (USA), Bayan Obo (China) |

| Xenotime-(Y) | YPO₄ | Can contain significant HREEs, including Sm | Placer deposits worldwide |

| Carbonatites | Igneous rocks >50% carbonate minerals | Variable, but can be a major source | Mountain Pass (USA), Bayan Obo (China) |

Data compiled from multiple sources.[8][9][10][11][12]

The major global producers of samarium are China, the United States, Australia, Brazil, and India.[13] China is by far the world's leading producer of rare earth elements.[9]

Other and Unconventional Sources

Besides the primary minerals, samarium can be found in a variety of other minerals, although often in lower, less economically viable concentrations. These include samarskite, cerite, gadolinite, and allanite. Unconventional sources are also being explored, such as ion-adsorption clays, phosphorites, and the ash from certain types of coal.[1]

Experimental Protocols for Samarium Quantification

Accurate determination of samarium concentrations in geological materials is crucial for exploration and resource assessment. The two most common analytical techniques are Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Instrumental Neutron Activation Analysis (INAA).

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive technique capable of detecting trace and ultra-trace concentrations of elements. It is often the preferred method for rare earth element analysis due to its low detection limits.

Methodology:

-

Sample Preparation (Acid Digestion):

-

Weigh approximately 0.1 g of a finely powdered rock or mineral sample into a Teflon beaker.

-

Add a mixture of concentrated hydrofluoric (HF) and nitric (HNO₃) acids (e.g., 2:1 ratio, 4 mL HF and 2 mL HNO₃).

-

Heat the mixture on a hot plate at approximately 160°C for at least 72 hours in a closed vessel to ensure complete dissolution.

-

After cooling, add 0.1-0.2 mL of concentrated perchloric acid (HClO₄) and heat to dryness at around 180°C to remove fluorides.

-

The final residue is redissolved in a dilute nitric acid solution (e.g., 2-5% HNO₃) to a known volume for analysis.

-

-

Sample Preparation (Alkaline Fusion):

-

For refractory minerals that are resistant to acid digestion, weigh approximately 0.2 g of the sample into a zirconium crucible.

-

Add 2.0 g of sodium peroxide (Na₂O₂) and two pellets of sodium hydroxide (B78521) (NaOH) and mix thoroughly.

-

Heat the crucible in a muffle furnace at 600°C for 45 minutes.

-

After cooling, the fused mass is dissolved in deionized water and acidified with nitric acid. The solution is then brought to a final volume.

-

-

Instrumental Analysis:

-

Instrument: A quadrupole or high-resolution ICP-MS instrument.

-

Plasma Conditions: Optimize forward power, nebulizer gas flow, and sample uptake rate for stable plasma and maximum sensitivity.

-

Data Acquisition: Monitor samarium isotopes (e.g., ¹⁴⁷Sm, ¹⁴⁹Sm, ¹⁵²Sm).

-

Interference Correction: Mathematical corrections are necessary to account for isobaric interferences from other elements and polyatomic interferences (e.g., light rare earth element oxides interfering with heavier rare earth elements). For instance, barium oxides can interfere with samarium isotopes. Using a collision/reaction cell with a gas like helium can help reduce some polyatomic interferences.

-

Internal Standardization: Use an internal standard, such as indium (In) or rhodium (Rh), added to all samples and standards to correct for instrumental drift and matrix effects.

-

Calibration: Prepare a series of external calibration standards with known samarium concentrations, matrix-matched to the samples as closely as possible.

-

-

Quality Control:

-

Analyze certified reference materials (CRMs) of similar geological matrices to validate the accuracy and precision of the method.

-

Analyze procedural blanks to monitor for contamination.

-

Analyze sample duplicates to assess method reproducibility.

-

Instrumental Neutron Activation Analysis (INAA)

INAA is a non-destructive nuclear analytical technique that is highly sensitive for many elements, including samarium. It has the advantage of not requiring sample dissolution, thereby avoiding issues with incomplete digestion of refractory minerals.

Methodology:

-

Sample Preparation:

-

Weigh approximately 100-200 mg of the powdered geological sample into a clean, high-purity polyethylene (B3416737) or quartz vial.

-

Prepare standards by weighing known amounts of high-purity samarium compounds or by using certified reference materials.

-

-

Irradiation:

-

Place the samples and standards in a suitable irradiation container.

-

Irradiate the container in a nuclear reactor with a known neutron flux. The irradiation time depends on the samarium concentration and the reactor's flux, but typically ranges from several hours to a full day. The reaction of interest is ¹⁵²Sm(n,γ)¹⁵³Sm.

-

-

Decay and Counting:

-

After irradiation, allow the samples to "cool" for a period (typically a few days to a week) to let short-lived interfering radioisotopes decay.

-

The radioactive isotope produced, ¹⁵³Sm, has a half-life of 46.28 hours.

-

Count the gamma-ray emissions from the samples and standards using a high-purity germanium (HPGe) detector coupled to a multichannel analyzer.

-

The characteristic gamma-ray energy for ¹⁵³Sm is 103.2 keV.

-

-

Quantification:

-

The concentration of samarium in the sample is determined by comparing the intensity of the 103.2 keV gamma-ray peak in the sample's spectrum to that of the standard's spectrum.

-

-

Quality Control:

-

Include certified reference materials in each irradiation batch to verify accuracy.

-

Monitor the neutron flux using flux monitors to correct for any variations during irradiation.

-

Visualizing Samarium Sourcing and Extraction

The extraction of samarium from its ores is a multi-stage process involving physical and chemical separation techniques. The following diagrams illustrate the logical relationships in samarium sourcing and a generalized workflow for its extraction.

Caption: Geological sources of primary samarium-bearing minerals.

Caption: Generalized workflow for the extraction of samarium.

Conclusion

Samarium's presence in the Earth's crust is comparable to that of other well-known elements, but its economic viability is tied to its concentration in specific mineral deposits, primarily monazite and bastnäsite found in carbonatites and placer sands. The accurate quantification of samarium in these geological matrices relies on sophisticated analytical techniques like ICP-MS and INAA, which require meticulous sample preparation and data analysis to overcome complex matrix effects and spectral interferences. The extraction and purification of samarium is a complex multi-stage process, underscoring the importance of efficient and environmentally sound processing technologies. For researchers and professionals in fields reliant on a stable samarium supply, a deep understanding of these geological and analytical foundations is indispensable.

References

- 1. pubs.usgs.gov [pubs.usgs.gov]

- 2. Igneous Rocks [www2.nau.edu]

- 3. pubs.usgs.gov [pubs.usgs.gov]

- 4. pubs.usgs.gov [pubs.usgs.gov]

- 5. researchgate.net [researchgate.net]

- 6. experts.arizona.edu [experts.arizona.edu]

- 7. researchgate.net [researchgate.net]

- 8. Monazite - Wikipedia [en.wikipedia.org]

- 9. ga.gov.au [ga.gov.au]

- 10. stratumresources.com.au [stratumresources.com.au]

- 11. mdpi.com [mdpi.com]

- 12. nationaldefensemagazine.org [nationaldefensemagazine.org]

- 13. International strategic minerals inventory summary report; rare-earth oxides [pubs.usgs.gov]